molecular formula C7H10N4OS B12931183 N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide CAS No. 89730-85-8

N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide

Cat. No.: B12931183
CAS No.: 89730-85-8
M. Wt: 198.25 g/mol
InChI Key: WFVQVKPDICFXFI-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound that contains a triazine ring substituted with a methylthio group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide typically involves the reaction of 3-methyl-5-(methylthio)-1,2,4-triazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group.

Industrial Production Methods

On an industrial scale, the production of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to a dihydrotriazine using reducing agents like sodium borohydride.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydrotriazine derivatives

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)amine
  • N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)thioacetamide
  • N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)ethylamide

Uniqueness

N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both the methylthio and acetamide groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

89730-85-8

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

N-(3-methyl-5-methylsulfanyl-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C7H10N4OS/c1-4-8-7(13-3)6(11-10-4)9-5(2)12/h1-3H3,(H,9,11,12)

InChI Key

WFVQVKPDICFXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N=N1)NC(=O)C)SC

Origin of Product

United States

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